molecular formula C9H6BrF3O2 B8010294 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone

1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone

Cat. No.: B8010294
M. Wt: 283.04 g/mol
InChI Key: ZKFICJCYSNXPBB-UHFFFAOYSA-N
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Description

1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H6BrF3O It is characterized by the presence of a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone typically involves the bromination of 2-hydroxy-5-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation: Formation of 1-[3-Bromo-2-oxo-5-(trifluoromethyl)phenyl]ethanone.

    Reduction: Formation of 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanol.

Scientific Research Applications

1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone involves its interaction with various molecular targets. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The hydroxyl group may participate in hydrogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Bromo-2-hydroxyphenyl]ethanone
  • 1-[3-Bromo-5-(trifluoromethyl)phenyl]ethanone
  • 1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethanone

Uniqueness

1-[3-Bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone is unique due to the combination of the bromine, hydroxyl, and trifluoromethyl groups on the phenyl ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[3-bromo-2-hydroxy-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-4(14)6-2-5(9(11,12)13)3-7(10)8(6)15/h2-3,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFICJCYSNXPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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